![molecular formula C14H13N3O B2533991 1-[(4-Methoxyphenyl)methyl]benzotriazole CAS No. 133349-85-6](/img/structure/B2533991.png)
1-[(4-Methoxyphenyl)methyl]benzotriazole
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Overview
Description
1-[(4-Methoxyphenyl)methyl]benzotriazole , also known as 4-methyl-1H-benzotriazole , is a heterocyclic compound with the chemical formula C6H5N3 . Its five-membered ring contains three consecutive nitrogen atoms. This white-to-light tan solid has various applications, including serving as a corrosion inhibitor for copper .
Synthesis Analysis
The synthesis of benzotriazole involves the reaction of o-phenylenediamine , sodium nitrite , and acetic acid . The conversion proceeds via diazotization of one of the amine groups. The reaction can be improved when carried out at low temperatures (around 5–10 °C) and briefly irradiated in an ultrasonic bath .
Molecular Structure Analysis
Benzotriazole features two fused rings. Its five-membered ring can exist as tautomers A and B. Various structural analyses indicate that tautomer A is dominant. The compound’s structure makes it susceptible to binding with enzymes and receptors in biological systems, endowing it with a broad spectrum of biological properties .
Chemical Reactions Analysis
In the aqueous phase, benzotriazole and its derivative 4-methyl-1H-benzotriazole undergo addition reactions with hydroxyl radicals (·OH). The total rate constants for these reactions increase with rising temperatures, promoting their degradation. Important transformation products include 7-hydroxy-1H-benzotriazole and 4-hydroxy-benzotriazoles. These products ultimately show reduced toxicity compared to the parent compounds, making advanced oxidation processes effective for removing them from water .
Scientific Research Applications
1. Synthesis and Preparation
1-[(4-Methoxyphenyl)methyl]benzotriazole has been studied in the context of synthesis and preparation of various compounds. For instance, it has been involved in reactions with Benzotriazole and 1H-1,2,4-Triazole to produce compounds such as (1H-benzo[d][1,2,3]triazol-1-yl)(4-methoxyphenyl)methyl benzoate and (4-methoxyphenyl)(1H-1,2,4-triazol-1-yl)methyl benzoate. These synthesized compounds have shown potential for various biological applications due to their triazole derivatives (Toumani, 2017).
2. Environmental Impact and Degradation
Benzotriazoles, including 1-[(4-Methoxyphenyl)methyl]benzotriazole, are commonly used as corrosion inhibitors and have become widespread micropollutants in aquatic environments. Studies have investigated their biodegradation, revealing half-lives ranging from 0.9 to 8.5 days under certain conditions, highlighting their partial persistence in wastewater treatment processes. The identification of transformation products in these processes sheds light on the environmental fate of such compounds (Huntscha et al., 2014).
3. Photolysis and Transformation
The photolysis of benzotriazoles under simulated sunlight has been a topic of research. In these studies, the transformation products and pathways of various benzotriazoles, including derivatives of 1-[(4-Methoxyphenyl)methyl]benzotriazole, were identified. These studies are crucial for understanding the environmental impact and degradation pathways of these compounds under natural light conditions (Weidauer et al., 2016).
4. Role in Wastewater Treatment
In wastewater treatment, benzotriazoles, including 1-[(4-Methoxyphenyl)methyl]benzotriazole, have been studied for their occurrence and removal efficiency. Their presence in municipal wastewater plants highlights the challenges in completely removing such corrosion inhibitors during conventional wastewater treatment processes. Understanding the fate of these compounds during treatment is critical for environmental management (Liu et al., 2012).
Mechanism of Action
The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors allows benzotriazole derivatives to bind with enzymes and receptors in biological systems. This diverse non-covalent interaction endows them with various biological properties, including antiviral, antibacterial, and antiprotozoal activities .
Safety and Hazards
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-18-12-8-6-11(7-9-12)10-17-14-5-3-2-4-13(14)15-16-17/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNUAHPDFTZZMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxyphenyl)methyl]benzotriazole |
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